Cas no 2229540-99-0 (5-(1-ethynylcyclopropyl)isoquinoline)

5-(1-Ethynylcyclopropyl)isoquinoline is a specialized heterocyclic compound featuring an isoquinoline core modified with a 1-ethynylcyclopropyl substituent. This structure imparts unique reactivity and potential utility in pharmaceutical and materials chemistry. The ethynylcyclopropyl group enhances steric and electronic properties, making it valuable for cross-coupling reactions, cycloadditions, and other synthetic transformations. Its rigid cyclopropyl ring contributes to conformational stability, while the ethynyl moiety offers a versatile handle for further functionalization. This compound is particularly relevant in medicinal chemistry for scaffold diversification and as a building block in drug discovery. High purity and well-defined synthetic pathways ensure reproducibility for research applications.
5-(1-ethynylcyclopropyl)isoquinoline structure
2229540-99-0 structure
Product name:5-(1-ethynylcyclopropyl)isoquinoline
CAS No:2229540-99-0
MF:C14H11N
MW:193.243843317032
CID:6335348
PubChem ID:165605919

5-(1-ethynylcyclopropyl)isoquinoline Chemical and Physical Properties

Names and Identifiers

    • 5-(1-ethynylcyclopropyl)isoquinoline
    • EN300-1727013
    • 2229540-99-0
    • Inchi: 1S/C14H11N/c1-2-14(7-8-14)13-5-3-4-11-10-15-9-6-12(11)13/h1,3-6,9-10H,7-8H2
    • InChI Key: FZXDARYCLDZATA-UHFFFAOYSA-N
    • SMILES: N1C=CC2=C(C=1)C=CC=C2C1(C#C)CC1

Computed Properties

  • Exact Mass: 193.089149355g/mol
  • Monoisotopic Mass: 193.089149355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 12.9Ų

5-(1-ethynylcyclopropyl)isoquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1727013-10.0g
5-(1-ethynylcyclopropyl)isoquinoline
2229540-99-0
10g
$6390.0 2023-06-04
Enamine
EN300-1727013-10g
5-(1-ethynylcyclopropyl)isoquinoline
2229540-99-0
10g
$6390.0 2023-09-20
Enamine
EN300-1727013-0.05g
5-(1-ethynylcyclopropyl)isoquinoline
2229540-99-0
0.05g
$1247.0 2023-09-20
Enamine
EN300-1727013-5.0g
5-(1-ethynylcyclopropyl)isoquinoline
2229540-99-0
5g
$4309.0 2023-06-04
Enamine
EN300-1727013-0.5g
5-(1-ethynylcyclopropyl)isoquinoline
2229540-99-0
0.5g
$1426.0 2023-09-20
Enamine
EN300-1727013-0.1g
5-(1-ethynylcyclopropyl)isoquinoline
2229540-99-0
0.1g
$1307.0 2023-09-20
Enamine
EN300-1727013-0.25g
5-(1-ethynylcyclopropyl)isoquinoline
2229540-99-0
0.25g
$1366.0 2023-09-20
Enamine
EN300-1727013-1.0g
5-(1-ethynylcyclopropyl)isoquinoline
2229540-99-0
1g
$1485.0 2023-06-04
Enamine
EN300-1727013-2.5g
5-(1-ethynylcyclopropyl)isoquinoline
2229540-99-0
2.5g
$2912.0 2023-09-20
Enamine
EN300-1727013-1g
5-(1-ethynylcyclopropyl)isoquinoline
2229540-99-0
1g
$1485.0 2023-09-20

Additional information on 5-(1-ethynylcyclopropyl)isoquinoline

Introduction to 5-(1-ethynylcyclopropyl)isoquinoline (CAS No. 2229540-99-0)

5-(1-ethynylcyclopropyl)isoquinoline (CAS No. 2229540-99-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The combination of the isoquinoline core and the 1-ethynylcyclopropyl substituent imparts distinct chemical and biological properties, making it a subject of extensive study.

The isoquinoline scaffold is a well-known privileged structure in medicinal chemistry, often associated with a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The introduction of the 1-ethynylcyclopropyl group further enhances the molecular diversity and pharmacological profile of the compound. Recent studies have highlighted the importance of this substituent in modulating the biological activity and selectivity of isoquinoline derivatives.

5-(1-ethynylcyclopropyl)isoquinoline has been synthesized through various methods, including palladium-catalyzed cross-coupling reactions and copper-catalyzed cycloaddition reactions. These synthetic routes have been optimized to achieve high yields and purity, ensuring the compound's suitability for further biological evaluation. The synthetic versatility of this compound allows for the preparation of a wide range of analogs, which can be screened for their potential therapeutic applications.

In terms of biological activity, 5-(1-ethynylcyclopropyl)isoquinoline has demonstrated significant potency in several in vitro and in vivo models. For instance, it has shown promising anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, preliminary studies have indicated that this compound may have anti-cancer properties, particularly against certain types of solid tumors. The mechanism of action is thought to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.

The pharmacokinetic properties of 5-(1-ethynylcyclopropyl)isoquinoline have also been investigated to assess its potential as a therapeutic agent. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed after oral administration and has a reasonable half-life, which suggests its potential for once-daily dosing regimens. Furthermore, it shows low toxicity in preclinical studies, making it a promising candidate for further clinical development.

In addition to its therapeutic potential, 5-(1-ethynylcyclopropyl)isoquinoline has also been explored for its use as a chemical probe in biological research. Its unique structure and functional groups make it an ideal tool for studying specific biological processes and pathways. For example, it has been used to investigate the role of certain enzymes and receptors in disease models, providing valuable insights into potential therapeutic targets.

The ongoing research on 5-(1-ethynylcyclopropyl)isoquinoline is focused on optimizing its structure to enhance its potency and selectivity while minimizing potential side effects. Computational methods such as molecular docking and molecular dynamics simulations are being employed to predict the binding modes and interactions with target proteins. These computational studies are complemented by experimental data from biochemical assays and cell-based assays to validate the predicted interactions.

In conclusion, 5-(1-ethynylcyclopropyl)isoquinoline (CAS No. 2229540-99-0) is a promising compound with a diverse range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further development as a therapeutic agent or as a chemical probe for biological research. As research continues to advance, it is likely that new insights into the mechanisms of action and therapeutic potential of this compound will be uncovered.

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